N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15(2)7-9-24-18-6-5-17(23-20(25)11-16-8-10-28-13-16)12-19(18)27-14-22(3,4)21(24)26/h5-6,8,10,12-13,15H,7,9,11,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRANWAMEQMHUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)CC3=CSC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydrobenzo[b][1,4]oxazepin core and a thiophene moiety. The molecular formula is , with a molecular weight of approximately 385.464 g/mol. The presence of multiple functional groups suggests potential for diverse biological interactions.
Antitumor Activity
Research indicates that compounds similar to N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit antitumor properties. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study found that specific analogues demonstrated IC50 values in the low micromolar range against leukemia cells .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria. For example, related oxazepin derivatives have shown significant inhibition rates against Staphylococcus aureus and Escherichia coli, indicating that this class of compounds may serve as promising antimicrobial agents .
Anti-inflammatory Effects
In vitro studies have reported that related compounds can suppress nitric oxide production in murine macrophage cells stimulated with lipopolysaccharide (LPS). This suggests that N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) may possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines .
Synthesis and Evaluation
A notable study synthesized various derivatives of the compound and evaluated their biological activity. The results indicated that modifications at specific positions on the oxazepin ring significantly influenced the biological outcomes. For instance, substituents on the thiophene ring enhanced the antimicrobial efficacy against Klebsiella pneumoniae .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that alterations in the alkyl chain length and branching affected both the potency and selectivity of the compounds. The presence of isopentyl groups was correlated with increased lipophilicity and cell membrane permeability, facilitating better bioavailability .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O4 |
| Molecular Weight | 385.464 g/mol |
| Antitumor IC50 | Low µM range |
| Antimicrobial Activity | Effective against S. aureus |
| Anti-inflammatory Activity | Inhibits NO production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
